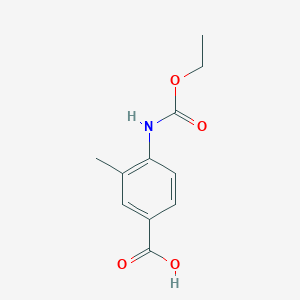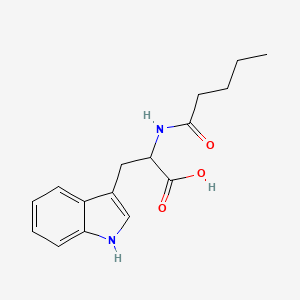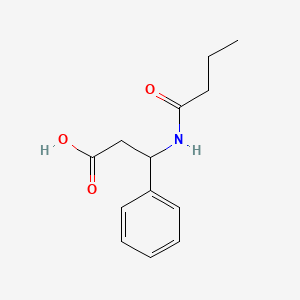![molecular formula C14H12ClN3 B7460012 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole](/img/structure/B7460012.png)
1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole, also known as CPI-455, is a chemical compound that has gained attention in scientific research due to its potential in the treatment of various diseases.
Mécanisme D'action
1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole binds to the bromodomain of BET proteins, preventing them from interacting with acetylated lysine residues on histone proteins. This disrupts the recruitment of transcriptional machinery to target genes, leading to the downregulation of oncogenes and the suppression of cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole can effectively inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole has also been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole in lab experiments is its selectivity for BET proteins, which allows for targeted inhibition of oncogenes without affecting normal cellular processes. However, one limitation is that 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole may not be effective in all types of cancer, and further research is needed to determine its efficacy in different cancer types.
Orientations Futures
There are several future directions for research on 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole. One area of interest is the development of 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole analogs with improved potency and selectivity. Another direction is the investigation of 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole in combination with other anti-cancer drugs to enhance its efficacy. Additionally, studies on the role of BET proteins in other diseases, such as inflammation and cardiovascular disease, may provide further insights into the potential therapeutic applications of 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole.
Conclusion
In conclusion, 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole is a promising chemical compound with potential applications in the treatment of cancer. Its selective inhibition of BET proteins has been shown to effectively suppress cancer cell growth and induce apoptosis. Further research is needed to investigate its efficacy in different cancer types and to develop improved analogs.
Méthodes De Synthèse
The synthesis of 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole involves the reaction of 2-methylbenzimidazole with 6-chloropyridine-3-carbaldehyde in the presence of a catalytic amount of palladium acetate and triphenylphosphine. The resulting compound is then purified using column chromatography to obtain 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole in high yield and purity.
Applications De Recherche Scientifique
1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole has been studied extensively for its potential in the treatment of cancer, specifically targeting the bromodomain and extra-terminal (BET) proteins. BET proteins play a crucial role in gene regulation and have been implicated in various diseases, including cancer. 1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole has been shown to selectively inhibit the activity of BET proteins, leading to the downregulation of oncogenes and the suppression of cancer cell growth.
Propriétés
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]-2-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3/c1-10-17-12-4-2-3-5-13(12)18(10)9-11-6-7-14(15)16-8-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWHZNRWDGTVGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid](/img/structure/B7459966.png)



![3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline](/img/structure/B7460000.png)
![N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B7460020.png)
![(4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7460021.png)


![5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acid](/img/structure/B7460048.png)